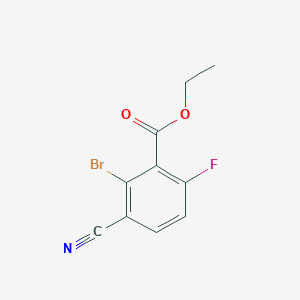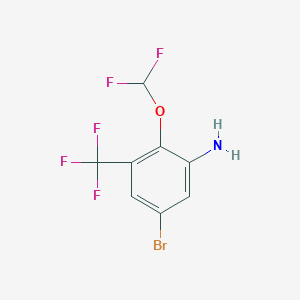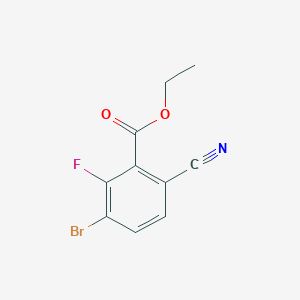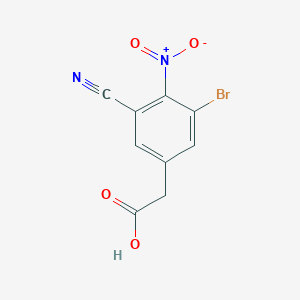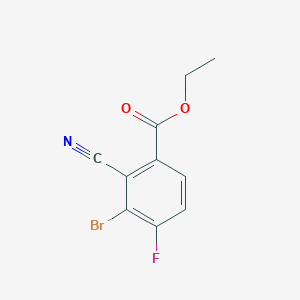![molecular formula C15H11F6NO3S B1414279 N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2197063-25-3](/img/structure/B1414279.png)
N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Übersicht
Beschreibung
Trifluoromethoxy phenylboronic acids are a group of compounds that have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties . They are characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Wissenschaftliche Forschungsanwendungen
Potential Anti-Inflammatory and Analgesic Agent : A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, including compounds related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide. These compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) investigated benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds similar to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide showed high-affinity inhibition of this enzyme, potentially relevant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Oxidative Cross-Coupling Reactions : A study by Miura et al. (1998) explored the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, producing phenanthridine derivatives. This research indicates potential applications in organic synthesis and chemical reactions involving similar compounds (Miura et al., 1998).
Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These compounds, related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide, showed potential for reducing myocardial infarction size in coronary occluded rats, indicating their therapeutic potential (Oinuma et al., 1991).
Antibacterial Agents : Abbasi et al. (2015) worked on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which showed potent antibacterial activity. This suggests the potential use of similar compounds in combating bacterial infections (Abbasi et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c1-9-12(14(16,17)18)3-2-4-13(9)22-26(23,24)11-7-5-10(6-8-11)25-15(19,20)21/h2-8,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNOQBHTCPQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



